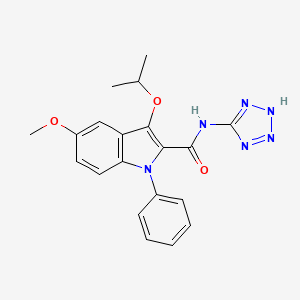

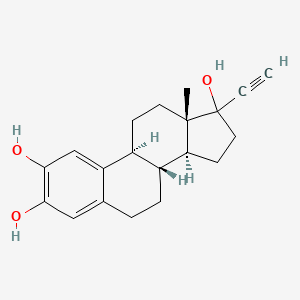

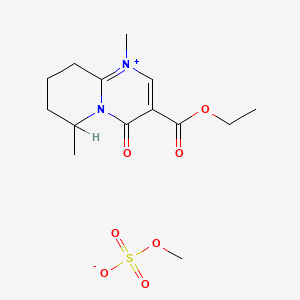

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used as a research chemical, but its use as a recreational drug has been associated with numerous adverse effects, including addiction, respiratory depression, and death. In

Wirkmechanismus

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptors in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins and enkephalins, which produce pain relief and feelings of euphoria. However, the activation of mu-opioid receptors also leads to numerous side effects, including respiratory depression, sedation, and addiction.

Biochemische Und Physiologische Effekte

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, and feelings of euphoria. It also causes respiratory depression, which can be life-threatening in high doses. 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide has a relatively short half-life, which means its effects wear off quickly. This can lead to a cycle of repeated dosing, which increases the risk of addiction and overdose.

Vorteile Und Einschränkungen Für Laborexperimente

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide has several advantages for lab experiments, including its low cost and ease of synthesis. It has also been shown to have analgesic effects similar to morphine, but with a lower risk of respiratory depression and addiction. However, its use as a research chemical is limited by its association with adverse effects, including addiction, respiratory depression, and death.

Zukünftige Richtungen

There are several future directions for research on 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, including its potential use as a pain reliever and as a treatment for opioid addiction. Further studies are needed to determine the safety and efficacy of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, as well as its potential for abuse and addiction. Additionally, research on the structure-activity relationship of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide may lead to the development of safer and more effective opioid analgesics.

Conclusion

In conclusion, 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide is a synthetic opioid analgesic that has been used as a research chemical. Its synthesis method is relatively straightforward, and it has been studied for its potential use as a pain reliever and as a treatment for opioid addiction. 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide acts as a mu-opioid receptor agonist, producing pain relief, sedation, and feelings of euphoria. However, its use is limited by its association with adverse effects, including addiction, respiratory depression, and death. Further research is needed to determine the safety and efficacy of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, as well as its potential for abuse and addiction.

Synthesemethoden

The synthesis of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid with 1-methylethoxyamine and sodium hydride in tetrahydrofuran. The resulting product is then reacted with tetrazole and acetic anhydride to yield 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide. The synthesis of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide is relatively straightforward and can be completed in a few steps, making it an attractive target for research.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide has been used as a research chemical in various studies, including its use as a pain reliever and as a treatment for opioid addiction. In one study, 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide was found to have analgesic effects similar to morphine, but with a lower risk of respiratory depression and addiction. In another study, 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide was found to reduce opioid withdrawal symptoms in rats, suggesting its potential as a treatment for opioid addiction.

Eigenschaften

IUPAC Name |

5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20/h4-12H,1-3H3,(H2,21,22,23,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTSIWRGXIZEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide | |

CAS RN |

104961-19-5 |

Source

|

| Record name | CI-949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104961195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MHX09INL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)